3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
CAS No.: 2640979-84-4
Cat. No.: VC11857183
Molecular Formula: C21H26FN5O3S
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640979-84-4 |
|---|---|
| Molecular Formula | C21H26FN5O3S |
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | 3-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one |
| Standard InChI | InChI=1S/C21H26FN5O3S/c1-4-25-13-20(24-14(25)2)31(29,30)26-9-7-16(8-10-26)12-27-15(3)23-19-11-17(22)5-6-18(19)21(27)28/h5-6,11,13,16H,4,7-10,12H2,1-3H3 |
| Standard InChI Key | HZPGISBDWVZUKE-UHFFFAOYSA-N |
| SMILES | CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C |
| Canonical SMILES | CCN1C=C(N=C1C)S(=O)(=O)N2CCC(CC2)CN3C(=NC4=C(C3=O)C=CC(=C4)F)C |
Introduction
Structural Elucidation and Nomenclature
Core Architecture
The compound features a 3,4-dihydroquinazolin-4-one core, a bicyclic scaffold prevalent in medicinal chemistry due to its bioisosteric relationship with purines . Key modifications include:
-
7-Fluoro substitution: Enhances metabolic stability and membrane permeability via electronegative effects .
-
2-Methyl group: Introduces steric hindrance, potentially modulating target binding affinity .
The quinazolinone moiety is linked via a methylene bridge (-CH-) to a piperidin-4-yl group, which is further functionalized at the 1-position with a 1-ethyl-2-methyl-1H-imidazol-4-ylsulfonyl substituent. This sulfonamide group likely enhances solubility and provides hydrogen-bonding capabilities .
Systematic Nomenclature
The IUPAC name systematically describes the connectivity:
-
3,4-Dihydroquinazolin-4-one as the parent structure.
-
7-Fluoro and 2-methyl substituents on the quinazolinone.
-
3-[(Piperidin-4-yl)methyl] linkage.
-
1-[(1-Ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl] modification on the piperidine nitrogen.
Synthetic Considerations
Retrosynthetic Analysis
Hypothetical synthetic routes draw parallels to imidazole sulfonamide syntheses :
Route 1: Sequential Functionalization
-
Quinazolinone Formation: Condensation of 2-amino-4-fluoro-5-methylbenzoic acid with methyl isocyanate.
-
Piperidine Coupling: Mitsunobu reaction to install the piperidinylmethyl group .
-
Sulfonylation: Reaction of piperidine with 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride under Schotten-Baumann conditions .
Route 2: Convergent Approach
-
Sulfonamide Preparation: Synthesize 1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carbaldehyde separately .
-
Reductive Amination: Condense with 7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one using NaBHCN .
Key Intermediate Characterization
Analogous syntheses (e.g., ethyl 3-(2-((4-cyanophenylamino)methyl) derivatives) demonstrate the utility of carbonyldiimidazole (CDI)-mediated couplings and toluene-mediated cyclizations . For instance, CDI activates carboxylic acids for subsequent nucleophilic attack by amines, a strategy applicable to sulfonamide formation .
Physicochemical Profiling
Calculated Properties
| Parameter | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 489.56 g/mol |
| logP (Predicted) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 98.5 Ų |
These values suggest moderate lipophilicity and sufficient solubility for oral bioavailability .
Spectroscopic Signatures
-
H NMR: Expected signals include:
-
δ 1.35 (t, 3H, CHCH), δ 2.45 (s, 3H, imidazole-CH), δ 3.20–3.80 (m, piperidine-H).
-
-
HRMS: [M+H] at m/z 490.1921.
Molecular Dynamics Simulations
Binding Mode Stability
75 ns simulations of related sulfonamide-piperidine compounds show:
-
Sulfonyl group stabilization via hydrogen bonds with Arg/Lys residues .
-
Quinazolinone ring dynamics influencing hydrophobic interactions .
Future Research Directions
-
Synthetic Validation: Optimize Routes 1 and 2 for yield improvement.
-
In Vitro Screening: Prioritize serine protease targets (Tmprss2, thrombin).
-
ADMET Profiling: Assess metabolic stability in hepatocyte models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume